![molecular formula C14H11NO3S B14592123 Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]- CAS No. 61622-17-1](/img/structure/B14592123.png)
Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]- is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a hydroxyl group and a sulfonyl group attached to the benzene ring, along with a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]- can be achieved through several methods. One common approach involves the sulfonation of 2-hydroxybenzonitrile with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the process. The product is then isolated and purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can reduce the nitrile group.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-[(4-methylphenyl)sulfonyl]benzaldehyde.
Reduction: Formation of 2-amino-5-[(4-methylphenyl)sulfonyl]benzonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The hydroxyl and sulfonyl groups can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The nitrile group can also participate in covalent bonding with nucleophilic sites on biomolecules, leading to modifications in their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile, 2-hydroxy-: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Benzonitrile, 2-(4-methylphenyl)-: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
Benzonitrile, 2-hydroxy-5-methyl-:
Uniqueness
Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]- is unique due to the presence of both hydroxyl and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
61622-17-1 |
|---|---|
Formule moléculaire |
C14H11NO3S |
Poids moléculaire |
273.31 g/mol |
Nom IUPAC |
2-hydroxy-5-(4-methylphenyl)sulfonylbenzonitrile |
InChI |
InChI=1S/C14H11NO3S/c1-10-2-4-12(5-3-10)19(17,18)13-6-7-14(16)11(8-13)9-15/h2-8,16H,1H3 |
Clé InChI |
NGVZNTZNDVOMER-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


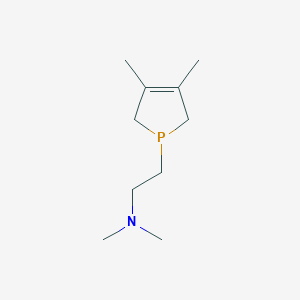
![(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one](/img/structure/B14592058.png)

![N-Propan-2-yl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14592082.png)
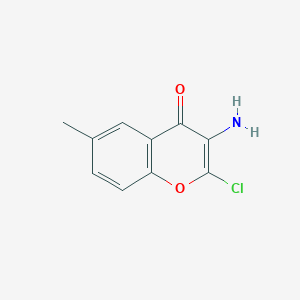
![N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide](/img/structure/B14592091.png)
![11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one](/img/structure/B14592097.png)
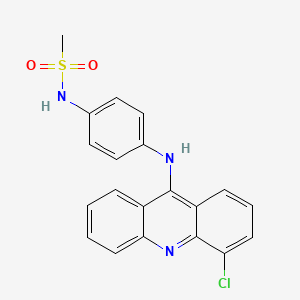
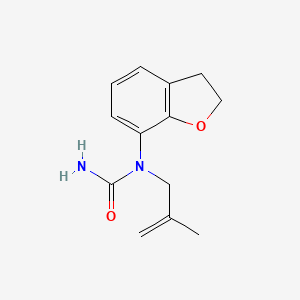
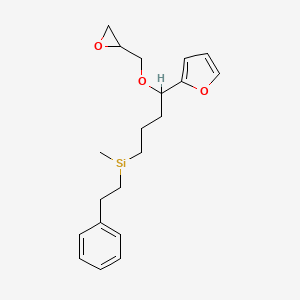

![6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14592132.png)
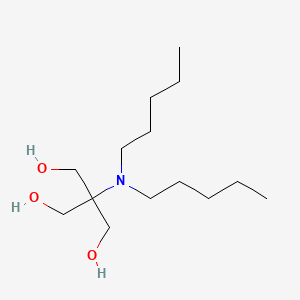
![N,N'-[Propane-2,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14592136.png)
